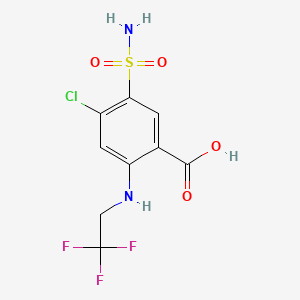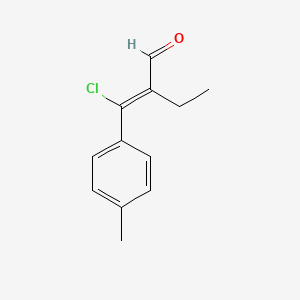
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an aromatic ring. This compound is primarily used in the synthesis of polyurethanes, which are widely utilized in various industrial applications due to their excellent mechanical properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate typically involves the reaction of an aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate.
Cyclohexylmethylation: The intermediate product is then subjected to cyclohexylmethylation, where a cyclohexylmethyl group is introduced to the aromatic ring.
Purification: The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
化学反应分析
Types of Reactions
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives.
Industry: Widely used in the production of polyurethanes for foams, coatings, adhesives, and elastomers.
作用机制
The mechanism of action of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amine groups present in various substrates, enabling the compound to act as a versatile cross-linking agent in polymer chemistry.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another aromatic diisocyanate with similar reactivity and applications.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes, known for its high reactivity.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with excellent weather resistance.
Uniqueness
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is unique due to its specific structure, which combines the properties of both aromatic and aliphatic isocyanates. This results in a compound with enhanced mechanical properties, stability, and versatility in various applications.
属性
CAS 编号 |
92612-69-6 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h4,7-8,13,15H,2-3,5-6,9H2,1H3 |
InChI 键 |
OXKKRUDDTDMSAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC2CCC(CC2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)












